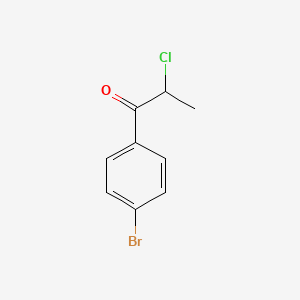

1-(4-Bromophenyl)-2-chloropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Bromophenyl)-2-chloropropan-1-one” is a chemical compound. It is also known as “4’-Bromoacetophenone” or "Ethanone, 1-(4-bromophenyl)-" . The molecular weight of this compound is 213.071 .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been discussed in several studies . For instance, one method involves the use of bromine and mercuric oxide . Another approach involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H9BrO . More detailed structural information may be available in specialized databases or scientific literature .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can vary depending on the conditions and reactants used . For example, it can undergo reactions such as electrophilic aromatic substitution .Applications De Recherche Scientifique

Nonlinear Optical Properties

(Shkir et al., 2019) explored the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-2-chloropropan-1-one, revealing potential applications in semiconductor devices. These compounds demonstrated considerable electron transfer integrals, suggesting their utility as electron transport materials in organic semiconductor devices.

Anticancer Potential

Research on apoptosis inducers (Zhang et al., 2005) identified a series of compounds related to this compound with significant activity against breast and colorectal cancer cell lines, presenting a method to discover potential anticancer agents and their molecular targets.

Enzymatic Reactions

(Wang et al., 2003) investigated the reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates, including derivatives of this compound, providing insights into enzymatic mechanisms and potential environmental detoxification processes.

Carbonic Anhydrase Inhibition

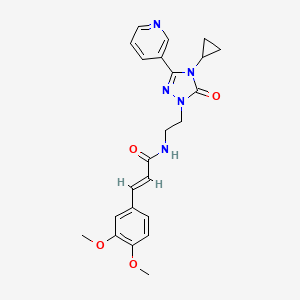

A study by (Boztaş et al., 2015) on dimethoxybromophenol derivatives incorporating cyclopropane moieties, including structures similar to this compound, revealed their effectiveness as inhibitors of carbonic anhydrase isoenzymes, which could have implications for medical applications in managing conditions like glaucoma, epilepsy, and mountain sickness.

Phase-Transfer Catalysis

(Balcerzak & Jończyk, 1991) developed a synthesis method for gem-bromochlorocyclopropanes via phase-transfer catalysis, demonstrating the versatility of this compound in synthetic chemistry for producing structurally complex molecules efficiently.

Mécanisme D'action

Target of Action

Related compounds have been found to interact with various biological targets, suggesting that this compound may also interact with similar targets .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

For instance, some compounds have shown to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system .

Result of Action

Related compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins, affecting their localization or accumulation .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLIUMZBOPOTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate](/img/structure/B2834657.png)

![2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2834662.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2834663.png)

![2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2834664.png)

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)